molecular formula C13H13BrN2O B7629294 5-bromo-N,N,2-trimethylquinoline-4-carboxamide

5-bromo-N,N,2-trimethylquinoline-4-carboxamide

Cat. No. B7629294
M. Wt: 293.16 g/mol
InChI Key: KXUSAAIBHASLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N,N,2-trimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a nitrogen atom.

Mechanism of Action

The mechanism of action of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is not fully understood. However, it is believed that the compound binds to metal ions through its carbonyl and nitrogen atoms, forming a complex that emits fluorescence upon excitation.
Biochemical and Physiological Effects:
5-bromo-N,N,2-trimethylquinoline-4-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a safe compound for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide is its selectivity for certain metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 5-bromo-N,N,2-trimethylquinoline-4-carboxamide. One area of research is the development of new synthesis methods that can improve the yield of the compound. Another area of research is the exploration of its potential applications in other fields, such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 5-bromo-N,N,2-trimethylquinoline-4-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 5-bromo-2,3-dimethylquinoline with isatoic anhydride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 50%.

Scientific Research Applications

5-bromo-N,N,2-trimethylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions and emit fluorescence upon excitation, making it a useful tool for detecting metal ions in biological and environmental samples.

properties

IUPAC Name

5-bromo-N,N,2-trimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-8-7-9(13(17)16(2)3)12-10(14)5-4-6-11(12)15-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSAAIBHASLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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